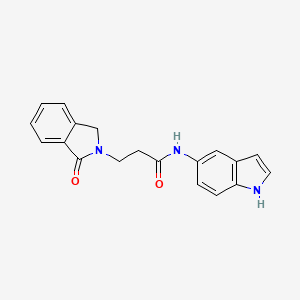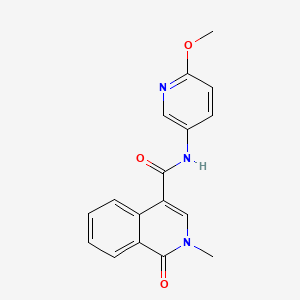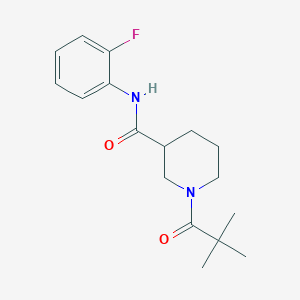
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
説明
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features both an indole and an isoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other established methods.
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized from phthalic anhydride through a series of reduction and cyclization reactions.
Coupling Reaction: The indole and isoindoline moieties are then coupled through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the isoindoline moiety, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced derivatives of the isoindoline moiety.
Substitution Products: N-substituted derivatives of the indole moiety.
科学的研究の応用
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the isoindoline moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N-(1H-indol-3-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a different length of the carbon chain.
Uniqueness: N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific substitution pattern and the combination of indole and isoindoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(1H-indol-5-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(21-15-5-6-17-13(11-15)7-9-20-17)8-10-22-12-14-3-1-2-4-16(14)19(22)24/h1-7,9,11,20H,8,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBPOLODNNYDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B4516487.png)


![2-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4516509.png)
methanone](/img/structure/B4516514.png)
![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B4516521.png)
![1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4516522.png)
![N-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4516529.png)
![2-(3-chlorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4516546.png)
![2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4516552.png)
![2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4516554.png)
![N-(4-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4516573.png)
![6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B4516574.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4516582.png)
